1,4-Dibromo-2-(dimethoxymethyl)benzene
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Overview
Description
1,4-Dibromo-2-(dimethoxymethyl)benzene is an organic compound with the molecular formula C9H10Br2O2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and a dimethoxymethyl group is substituted at the 2 position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-(dimethoxymethyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2-(dimethoxymethyl)benzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-(dimethoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The dimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
1,4-Dibromo-2-(dimethoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Agrochemicals: It is used in the production of agrochemical products.
Material Science: It is utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-(dimethoxymethyl)benzene involves its ability to undergo various chemical transformations. The bromine atoms and the dimethoxymethyl group provide reactive sites for substitution, oxidation, and reduction reactions. These reactions enable the compound to participate in the formation of more complex molecules, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but with methyl groups instead of the dimethoxymethyl group.
1,4-Dibromo-2-nitrobenzene: Contains a nitro group instead of the dimethoxymethyl group.
1,4-Dibromo-2-chlorobenzene: Contains a chlorine atom instead of the dimethoxymethyl group.
Uniqueness
1,4-Dibromo-2-(dimethoxymethyl)benzene is unique due to the presence of the dimethoxymethyl group, which provides additional reactivity and versatility in chemical reactions compared to its similar compounds. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications .
Properties
CAS No. |
861928-15-6 |
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Molecular Formula |
C9H10Br2O2 |
Molecular Weight |
309.98 g/mol |
IUPAC Name |
1,4-dibromo-2-(dimethoxymethyl)benzene |
InChI |
InChI=1S/C9H10Br2O2/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9H,1-2H3 |
InChI Key |
APRXEDGYQLBOHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=CC(=C1)Br)Br)OC |
Origin of Product |
United States |
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